molecular formula C10H16N4O4S2 B2433521 5-[(Dimethylsulfamoyl)amino]-1,3-dimethyl-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione CAS No. 2034588-39-9

5-[(Dimethylsulfamoyl)amino]-1,3-dimethyl-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione

Cat. No.: B2433521
CAS No.: 2034588-39-9
M. Wt: 320.38
InChI Key: WMBYRVNMUCAPMR-UHFFFAOYSA-N
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Description

5-[(Dimethylsulfamoyl)amino]-1,3-dimethyl-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione is a complex organic compound belonging to the benzothiadiazole family. This compound is characterized by its unique structure, which includes a benzothiadiazole core substituted with dimethylsulfamoylamino and dimethyl groups. The presence of the sulfonamide group and the benzothiadiazole ring imparts distinct chemical and physical properties to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(Dimethylsulfamoyl)amino]-1,3-dimethyl-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzothiadiazole Core: The benzothiadiazole core can be synthesized through the cyclization of o-phenylenediamine with sulfur-containing reagents such as sulfur dioxide or thionyl chloride.

    Introduction of Dimethyl Groups: The dimethyl groups can be introduced through alkylation reactions using methylating agents like methyl iodide or dimethyl sulfate.

    Attachment of the Dimethylsulfamoylamino Group: The final step involves the introduction of the dimethylsulfamoylamino group through a sulfonamide formation reaction. This can be achieved by reacting the intermediate benzothiadiazole with dimethylsulfamoyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

5-[(Dimethylsulfamoyl)amino]-1,3-dimethyl-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

5-[(Dimethylsulfamoyl)amino]-1,3-dimethyl-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the sulfonamide group.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 5-[(Dimethylsulfamoyl)amino]-1,3-dimethyl-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to enzyme active sites and inhibit their activity. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzothiadiazole: The parent compound, lacking the dimethylsulfamoylamino and dimethyl groups.

    Sulfanilamide: A simpler sulfonamide compound used as an antibiotic.

    Dimethylsulfamoylbenzene: A compound with a similar sulfonamide group but different core structure.

Uniqueness

5-[(Dimethylsulfamoyl)amino]-1,3-dimethyl-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione is unique due to the combination of the benzothiadiazole core and the dimethylsulfamoylamino group. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

5-(dimethylsulfamoylamino)-1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O4S2/c1-12(2)19(15,16)11-8-5-6-9-10(7-8)14(4)20(17,18)13(9)3/h5-7,11H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMBYRVNMUCAPMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)NS(=O)(=O)N(C)C)N(S1(=O)=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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